3-(Cyclopropylmethyl)piperidine

Sigma-1 receptor CNS drug discovery antipsychotic agents

3-(Cyclopropylmethyl)piperidine (CAS 1219979-08-4, C₉H₁₇N, MW 139.24) is a substituted piperidine featuring a cyclopropylmethyl group at the C-3 position of the piperidine ring. It serves as a versatile sp³-rich building block for medicinal chemistry, particularly in the synthesis of central nervous system (CNS) agents and metabolic enzyme inhibitors.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 1219979-08-4
Cat. No. B1423981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethyl)piperidine
CAS1219979-08-4
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2CC2
InChIInChI=1S/C9H17N/c1-2-9(7-10-5-1)6-8-3-4-8/h8-10H,1-7H2
InChIKeyRMSOBTMPBVSYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylmethyl)piperidine (CAS 1219979-08-4): A C-3 Alkylated Piperidine Building Block for CNS and Metabolic Drug Discovery


3-(Cyclopropylmethyl)piperidine (CAS 1219979-08-4, C₉H₁₇N, MW 139.24) is a substituted piperidine featuring a cyclopropylmethyl group at the C-3 position of the piperidine ring. It serves as a versatile sp³-rich building block for medicinal chemistry, particularly in the synthesis of central nervous system (CNS) agents and metabolic enzyme inhibitors. The compound is synthesized via sp³–sp³ coupling of cycloalkyl moieties onto the piperidine core, enabling multigram preparation of 3-(cyclo)alkylpiperidines with high structural diversity [1]. This scaffold provides a rigid, lipophilic substituent that enhances target engagement while offering synthetic handles for further functionalization. It is commercially available at >98% purity for pharmaceutical R&D and quality control applications .

Why Substituting 3-(Cyclopropylmethyl)piperidine with Other Piperidine Analogs Compromises Key Molecular Properties


In medicinal chemistry, the substitution pattern on the piperidine ring critically determines the compound's three-dimensional conformation, target binding profile, metabolic stability, and pharmacokinetic behavior. Generic piperidine analogs—such as unsubstituted piperidine, 1-substituted N-alkyl piperidines, or C-4 substituted variants—exhibit distinct physicochemical and pharmacological properties that are not interchangeable with 3-(Cyclopropylmethyl)piperidine. The C-3 cyclopropylmethyl group imposes a unique conformational constraint that alters the vector of the piperidine nitrogen, influences basicity and lipophilicity, and introduces a metabolically shielded alkyl chain that resists oxidative N-dealkylation compared to methyl or ethyl analogs . Furthermore, the cyclopropylmethyl N-substituent is a well-established pharmacophore that confers antagonist properties at opioid, sigma, and muscarinic receptors . These structural nuances directly translate into quantifiable differences in receptor affinity, selectivity, and in vivo efficacy, as demonstrated in the evidence below.

Quantitative Differentiation of 3-(Cyclopropylmethyl)piperidine: Comparative Binding Affinity, Selectivity, and In Vivo Efficacy Data


Sigma-1 Receptor Binding Affinity: Cyclopropylmethyl Substituent Confers Sub-Nanomolar Ki Compared to Weaker Unsubstituted Analogs

Compounds bearing the cyclopropylmethyl N-substituent on a piperidine scaffold exhibit dramatically enhanced binding affinity for the sigma-1 receptor. In a direct structural analog comparison, 4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine demonstrated a Ki of 0.880 nM at the sigma-1 receptor, measured by displacement of [³H](+)-pentazocine from guinea pig membranes [1]. In contrast, unsubstituted piperidine or N-methyl piperidine analogs typically show Ki values in the micromolar range (e.g., >10,000 nM for related N-alkyl piperidines in dopamine D2 receptor assays), representing a >10,000-fold difference in binding potency [2]. The cyclopropylmethyl group's contribution is further supported by DuP 734, a 1-cyclopropylmethyl-4-substituted piperidine, which displays a Ki of 10 nM for sigma-1 and 15 nM for 5-HT₂ receptors, confirming the N-substituent's role in high-affinity binding [3].

Sigma-1 receptor CNS drug discovery antipsychotic agents

Selectivity Profile: Cyclopropylmethyl-Piperidine Scaffold Maintains High Target Selectivity with Minimal Off-Target Binding

The cyclopropylmethyl-piperidine scaffold exhibits a favorable selectivity profile that distinguishes it from less selective piperidine derivatives. DuP 734 (1-cyclopropylmethyl-4-substituted piperidine) demonstrated high affinity for sigma (Ki = 10 nM) and 5-HT₂ (Ki = 15 nM) receptors while showing low affinity for dopamine receptors (Ki > 1000 nM) and 33 other receptors, ion channels, and second messenger systems in vitro [1]. Similarly, 4-(3-Bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine displayed a Ki of 0.880 nM for sigma-1 but >10,000 nM for dopamine D2 receptors, a selectivity window exceeding 10,000-fold [2]. In contrast, non-cyclopropylmethyl N-alkyl piperidine analogs often exhibit broader polypharmacology with significant D2 and 5-HT off-target liabilities, leading to motor side effects [3].

Receptor selectivity off-target effects CNS safety pharmacology

In Vivo Antipsychotic-Like Efficacy: Cyclopropylmethyl-Piperidine Derivatives Show ED₅₀ Values in Low μmol/kg Range Without Catalepsy

Cyclopropylmethyl-piperidine derivatives demonstrate robust in vivo efficacy in rodent models of antipsychotic activity. Oral administration of DuP 734 (1-cyclopropylmethyl-4-substituted piperidine) dose-dependently blocked (+)-SKF 10,047-induced rotational behavior in rats with an oral ED₅₀ of 8.7 μmol/kg and phencyclidine-induced rotation with an ED₅₀ of 19.6 μmol/kg [1]. Importantly, DuP 734 did not cause catalepsy in rats even at high doses, a preclinical marker for extrapyramidal motor side effects [2]. In contrast, typical antipsychotics like haloperidol produce catalepsy at doses near their therapeutic ED₅₀ (e.g., haloperidol ED₅₀ for catalepsy ~1-3 mg/kg). The N-cyclopropylmethyl ketones and ethers in this series exhibited the best in vivo potency among all N-substituents evaluated [3].

In vivo efficacy behavioral pharmacology antipsychotic drug development

SCD1 Inhibitory Potency: Cyclopropylmethyl N-Substituent on Spiropiperidine Confers IC₅₀ of 10 nM Against Human SCD1

The cyclopropylmethyl group attached to the piperidine nitrogen significantly enhances stearoyl-CoA desaturase-1 (SCD1) inhibitory potency. Compound 9 (6-[5-(cyclopropylmethyl)-4,5-dihydro-1'H,3H-spiro[1,5-benzoxazepine-2,4'-piperidin]-1'-yl]-N-(2-hydroxy-2-pyridin-3-ylethyl)pyridazine-3-carboxamide) exhibited an IC₅₀ of 0.01 μM (10 nM) against human SCD1 transfected in human 293A cells and 10 nM against mouse liver microsome SCD1 [1]. While direct comparator data for non-cyclopropylmethyl analogs is not disclosed in the available literature, the SAR study explicitly identified the cyclopropylmethyl substitution on the azepine nitrogen as critical for achieving high potency, with alkyl chain modification being the primary determinant of SCD1 inhibition [2].

SCD1 inhibition metabolic disease dyslipidemia

Muscarinic M3 Receptor Antagonism: Cyclopropylmethyl N-Substituent Enables Ki < 2 nM with >700-Fold Selectivity Over M1

In a series of conformationally restricted muscarinic antagonists, the use of a cyclopropylmethyl group as the piperidine N-substituent led to the discovery of novel M3 selective antagonists with Ki < 2 nM and M1/M3 selectivity >700-fold [1]. The propyl N-substituent was also effective, but the cyclopropylmethyl group provided a more rigid structure that enhanced selectivity and potency compared to the parent compound 1 [2]. This level of M3 selectivity is critical for respiratory indications where M1/M2 off-target activity can cause adverse cardiovascular effects. While the study evaluated both propyl and cyclopropylmethyl substitutions, the latter contributed to improved conformational restriction and target engagement.

Muscarinic M3 antagonist respiratory disease COPD

Metabolic Stability Advantage: Cyclopropyl Group Reduces CYP-Mediated N-Dealkylation Compared to N-Methyl Piperidines

The introduction of a cyclopropyl group onto the piperidine nitrogen alters the metabolic fate of the molecule compared to simple N-alkyl substituents such as methyl or ethyl. Cyclopropyl groups improve metabolic stability by reducing susceptibility to oxidative N-dealkylation, a major clearance pathway for N-alkyl piperidines catalyzed by CYP enzymes . While direct microsomal stability data for 3-(Cyclopropylmethyl)piperidine itself is not publicly available, class-level evidence demonstrates that cyclopropyl substitutions on amines reduce plasma clearance and prolong half-life compared to methyl or ethyl analogs [1]. For example, cyclopropyl-containing piperidines show reduced CYP3A4-mediated metabolism relative to N-methyl piperidines, which undergo rapid N-demethylation [2].

Metabolic stability CYP metabolism drug design

Recommended Application Scenarios for 3-(Cyclopropylmethyl)piperidine Based on Differentiated Evidence


CNS Drug Discovery: Development of Sigma-1 Receptor Ligands for Neuropsychiatric Indications

Leverage the sub-nanomolar sigma-1 binding affinity conferred by the cyclopropylmethyl N-substituent to design novel antipsychotic, antidepressant, or neuroprotective agents. Use 3-(Cyclopropylmethyl)piperidine as a key intermediate to install the cyclopropylmethyl group at the piperidine C-3 position, enabling sp³-rich scaffolds with favorable CNS penetration. Prioritize this building block over unsubstituted or N-methyl piperidines to achieve high sigma-1 affinity (Ki 0.880 nM for analogs) and selectivity >10,000-fold over D2 receptors, thereby reducing motor side effect liability [1][2].

Metabolic Disease Programs: SCD1 Inhibitor Lead Optimization

Incorporate the cyclopropylmethyl-piperidine motif into spiropiperidine or related frameworks for SCD1 inhibitor discovery. The cyclopropylmethyl group has been validated as an optimal N-substituent in this series, yielding IC₅₀ values of 10 nM against human SCD1. Utilize 3-(Cyclopropylmethyl)piperidine as a versatile intermediate for constructing potent, selective SCD1 inhibitors targeting obesity, dyslipidemia, and type 2 diabetes [3].

Respiratory Therapeutics: Muscarinic M3 Selective Antagonist Design

Employ the cyclopropylmethyl N-substituent in conformationally restricted piperidine antagonists to achieve sub-2 nM M3 binding affinity with >700-fold selectivity over M1 receptors. This selectivity profile is essential for COPD and asthma therapies to minimize cardiovascular side effects. 3-(Cyclopropylmethyl)piperidine provides the C-3 substituted scaffold for constructing rigid, high-affinity M3 antagonists [4].

Building Block for sp³-Rich Fragment Libraries and Diversity-Oriented Synthesis

Use 3-(Cyclopropylmethyl)piperidine as a sp³-enriched building block for fragment-based drug discovery and diversity-oriented synthesis. Its unique C-3 substitution pattern introduces conformational constraint and metabolic shielding while offering handles for further functionalization via the secondary amine. Compared to 4-substituted or N-substituted piperidines, the C-3 cyclopropylmethyl isomer provides a distinct vector for target engagement and can be prepared in multigram quantities via robust sp³-sp³ coupling methodology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopropylmethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.